molecular formula C17H19BrO B7862166 (4-Bromophenyl)(4-butylphenyl)methanol CAS No. 944651-15-4

(4-Bromophenyl)(4-butylphenyl)methanol

Cat. No.: B7862166
CAS No.: 944651-15-4
M. Wt: 319.2 g/mol
InChI Key: YWUNSXITSORFCW-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-butylphenyl)methanol is a diarylmethanol derivative characterized by a central methanol group (-CH2OH) bonded to two aromatic rings: a 4-bromophenyl group and a 4-butylphenyl group. This structure confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl group) and lipophilicity (enhanced by the bromine atom and butyl chain). The compound is typically synthesized via Grignard reactions or nucleophilic aromatic substitution, where a 4-butylphenyl magnesium bromide reacts with a 4-bromobenzaldehyde derivative, followed by reduction .

Properties

IUPAC Name

(4-bromophenyl)-(4-butylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12,17,19H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNSXITSORFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274589
Record name 4-Bromo-α-(4-butylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944651-15-4
Record name 4-Bromo-α-(4-butylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944651-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(4-butylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-butylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from 4-bromobenzene is reacted with a suitable aldehyde or ketone to form the target compound. The reaction conditions require anhydrous conditions and careful control of temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions . These methods are optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

(4-Bromophenyl)(4-butylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide or potassium fluoride can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: (4-Bromophenyl)(4-butylphenyl)ketone or (4-Bromophenyl)(4-butylphenyl)carboxylic acid.

  • Reduction: (4-Butylphenyl)benzene.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(4-butylphenyl)methanol: has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-butylphenyl)methanol exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of diarylmethanol derivatives allows for meaningful comparisons with (4-Bromophenyl)(4-butylphenyl)methanol. Below is an analysis of key analogues:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C17H19BrO 327.24 -OH, -Br, -C4H9 Intermediate in drug synthesis
(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol C15H15BrO3 323.18 -OH, -Br, -OCH3 (x2) Higher polarity due to methoxy groups
(4-BROMOPHENYL)(CYCLOPROPYL)METHANOL C10H11BrO 227.10 -OH, -Br, cyclopropyl Compact structure; potential in agrochemicals
Bromodiphenhydramine C17H20BrNO 334.25 -OCH2CH2N(CH3)2, -Br, -C6H5 Antihistamine drug; H1 receptor antagonist

Key Comparisons

Lipophilicity and Solubility: The butyl chain in this compound increases its logP value compared to analogues with smaller substituents (e.g., cyclopropyl or methoxy groups ). This makes it more suitable for lipid-rich environments, such as cell membranes in drug delivery. Methoxy-substituted derivatives (e.g., (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol) exhibit higher water solubility due to polar oxygen atoms, whereas the bromine atom in all analogues contributes to halogen bonding in crystal structures .

Synthetic Routes: Bromodiphenhydramine is synthesized via a similar Grignard pathway but replaces the butyl group with a phenyl ring, highlighting the versatility of diarylmethanols in medicinal chemistry. Thiazinane derivatives (e.g., 2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide) are synthesized from (4-bromophenyl)methanol via sulfonamidation, a pathway less feasible for the butyl-substituted target due to steric hindrance .

Thermal Stability: Quinazoline derivatives (e.g., 2-(4-Bromophenyl)-4-phenylquinazoline) exhibit higher melting points (177–179°C) due to aromatic stacking, whereas diarylmethanols generally have lower melting points (<150°C) because of weaker intermolecular forces .

The butyl group in the target compound may enhance binding to hydrophobic enzyme pockets, though this requires experimental validation. Epoxide-containing analogues (e.g., ((2R,3R)-3-(4-Bromophenyl)oxiran-2-yl)methanol) show reactivity in hydrolysis and ring-opening reactions, which the target compound lacks due to its stable alcohol group .

Biological Activity

(4-Bromophenyl)(4-butylphenyl)methanol, also known as B7862166, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 944651-15-4
  • Molecular Formula: C16H18BrO
  • Molecular Weight: 305.22 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to various mechanisms:

  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of bromine and the bulky butyl group may enhance the compound's interaction with microbial cell membranes, disrupting their integrity and function .
  • Enzyme Interaction: The compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction can lead to alterations in metabolic pathways within cells.
  • Nucleic Acid Synthesis Inhibition: Similar compounds have shown the ability to inhibit nucleic acid synthesis in bacteria, which could be a potential mechanism for this compound's antibacterial effects .

Biological Activity Data

Activity TypeObserved EffectReference
AntibacterialEffective against Gram-positive bacteria
AntifungalExhibits antifungal properties
Enzyme InhibitionModulates enzyme activity

Case Studies and Research Findings

  • Antimicrobial Testing:
    A study assessed the antibacterial activity of various phenolic compounds, including derivatives of this compound. The results indicated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values below 100 µg/mL .
  • Structure-Activity Relationship Studies:
    Research focused on the structure-activity relationship (SAR) of brominated phenolic compounds revealed that substitution patterns significantly affect biological activity. The presence of bromine at the para position was linked to enhanced antimicrobial properties, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
  • In Vitro Studies:
    In vitro assays demonstrated that this compound could inhibit bacterial growth effectively, supporting its potential use in developing new antimicrobial therapies amid rising antibiotic resistance .

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